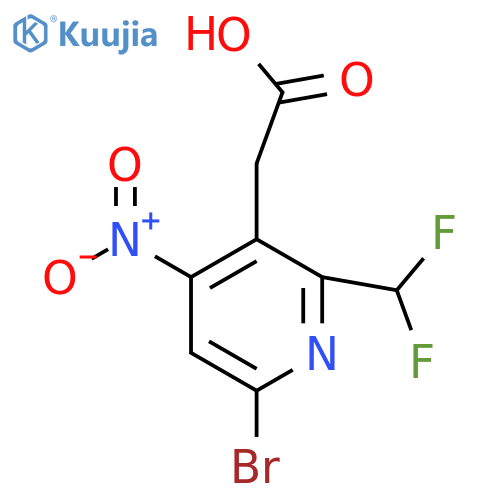Cas no 1805359-68-5 (6-Bromo-2-(difluoromethyl)-4-nitropyridine-3-acetic acid)

1805359-68-5 structure
商品名:6-Bromo-2-(difluoromethyl)-4-nitropyridine-3-acetic acid
CAS番号:1805359-68-5
MF:C8H5BrF2N2O4
メガワット:311.037108182907
CID:4863074
6-Bromo-2-(difluoromethyl)-4-nitropyridine-3-acetic acid 化学的及び物理的性質
名前と識別子
-
- 6-Bromo-2-(difluoromethyl)-4-nitropyridine-3-acetic acid
-
- インチ: 1S/C8H5BrF2N2O4/c9-5-2-4(13(16)17)3(1-6(14)15)7(12-5)8(10)11/h2,8H,1H2,(H,14,15)
- InChIKey: AIGQTHYQIOXDBK-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC(=C(CC(=O)O)C(C(F)F)=N1)[N+](=O)[O-]
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 312
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 96
6-Bromo-2-(difluoromethyl)-4-nitropyridine-3-acetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029057772-1g |
6-Bromo-2-(difluoromethyl)-4-nitropyridine-3-acetic acid |
1805359-68-5 | 97% | 1g |
$1,475.10 | 2022-04-01 |
6-Bromo-2-(difluoromethyl)-4-nitropyridine-3-acetic acid 関連文献
-
Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449
-
Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698
-
Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703
-
4. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697
-
Ben Bardsley,Marco S. Smith,Bob H. Gibbon Org. Biomol. Chem., 2010,8, 1876-1880
1805359-68-5 (6-Bromo-2-(difluoromethyl)-4-nitropyridine-3-acetic acid) 関連製品
- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)
- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)
- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)
- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)
- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)
- 850036-28-1(Cyclopent-1-en-1-ylboronic acid)
- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)
- 1219803-20-9(4-PIPERIDINE-D9-CARBOXAMIDE)
- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)
- 1115999-12-6(N-(4-bromophenyl)methyl-1-6-(4-ethylphenoxy)pyrimidin-4-ylpiperidine-4-carboxamide)
推奨される供給者
Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
